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A Comparative Guide to the Bioavailability of
Fexofenadine Formulations
For Researchers, Scientists, and Drug Development Professionals

Fexofenadine, a second-generation antihistamine, is widely used for the relief of symptoms

associated with seasonal allergic rhinitis and chronic idiopathic urticaria. Its efficacy is

intrinsically linked to its bioavailability, which can be significantly influenced by the drug's

formulation. This guide provides a comprehensive comparison of the bioavailability of various

fexofenadine formulations, supported by experimental data from multiple studies.

Executive Summary
Bioavailability studies are crucial in the development of generic drugs and novel formulations to

ensure they are therapeutically equivalent to the reference product. For fexofenadine, various

formulations have been developed to improve patient compliance and therapeutic outcomes.

These include conventional tablets and capsules, oral suspensions for pediatric and geriatric

populations, orally disintegrating tablets for ease of administration, and innovative formulations

like liquisolid tablets and in-situ forming vesicles aimed at enhancing solubility and absorption.

The following sections present a detailed comparison of the pharmacokinetic profiles and the

experimental methodologies used to evaluate these different fexofenadine formulations.
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The bioavailability of different fexofenadine formulations is typically assessed by comparing key

pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the area

under the plasma concentration-time curve (AUC), and the time to reach maximum plasma

concentration (Tmax). The tables below summarize the quantitative data from various

comparative bioavailability and bioequivalence studies.

Bioequivalence Studies: Test vs. Reference
Formulations

Study Type
Test
Formulation

Reference
Formulation

Cmax Ratio
(90% CI)

AUC Ratio
(90% CI)

Conclusion

Tablet vs.

Capsule[1][2]

[3]

Fexofenadine

HCl 180 mg

Capsule

Fexofenadine

HCl 180 mg

Tablet

90.0% -

113.9%

86.9% -

109.5%

(AUC0-t)

Bioequivalent

Tablet vs.

Tablet[4][5]

Fexofenadine

HCl 180 mg

Tablet (Test)

Fexofenadine

HCl 180 mg

Tablet

(Reference)

Within 80-

125%

Within 80-

125%
Bioequivalent

Orally

Disintegrating

Tablet (ODT)

vs. Tablet[6]

[7]

Fexofenadine

HCl 30 mg

ODT

Fexofenadine

HCl 30 mg

Tablet

85.3% -

101.9%

92.3% -

107.1%

(AUC0-last)

Bioequivalent

Oral

Suspension

vs. Tablet[8]

Fexofenadine

HCl 30 mg/5

mL Oral

Suspension

Fexofenadine

HCl 30 mg

Tablet

Within 80-

125%

Within 80-

125%
Bioequivalent

Pediatric Oral

Suspension

vs. Marketed

Pediatric

Suspension[9

]

Fexofenadine

HCl 30 mg

Oral

Suspension

(New)

Fexofenadine

HCl 30 mg

Oral

Suspension

(Marketed)

Within 80-

125%

Within 80-

125%
Bioequivalent
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Pharmacokinetic Parameters of Different Fexofenadine
Formulations

Formulation Dose (mg) Cmax (ng/mL) AUC (ng·h/mL) Tmax (h)

Tablet 60 249.19 ± 390.20
1343.66 ±

718.70
1.79 ± 0.58

Tablet[10] 120 397.21 ± 195.51
3177.87 ±

1407.32
1.63 ± 0.64

Tablet[10] 180 571.83 ± 538.21
4579.27 ±

2124.70
1.92 ± 0.79

Capsule[1][2][3] 180 1206.3 ± 619.0
8911.4 ± 3870.0

(AUC0-∞)
Not Reported

Oral Suspension 30 118 Not Reported ~1.0

Liquisolid Tablet

(LST-18)[11][12]
Not Specified

Increased

bioavailability by

62% compared

to reference

Increased

bioavailability by

62% compared

to reference

2.16

In-Situ Forming

Vesicles[13]
Not Specified

Significant

increase in blood

concentration

Significant

increase in blood

concentration

Not Reported

Miniaturized

Tablet[14]
Not Specified

Met

bioequivalence

criteria

Met

bioequivalence

criteria

Not Reported

Experimental Protocols
The methodologies employed in comparative bioavailability studies are critical for ensuring the

reliability of the results. Below are detailed protocols for the key experiments cited in this guide.

Bioequivalence Study of Fexofenadine Tablets
Study Design: A typical bioequivalence study for fexofenadine tablets follows a randomized,

two-way, crossover design.[5]
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Subjects: Healthy adult male volunteers are commonly recruited for these studies.[1][2][3][5]

Dosing: A single oral dose of the test and reference fexofenadine formulation (e.g., 180 mg)

is administered to the subjects after an overnight fast.[5]

Blood Sampling: Serial blood samples are collected at predetermined time points over a 48-

hour period post-dosing.[5]

Analytical Method: Plasma concentrations of fexofenadine are determined using a validated

high-performance liquid chromatography (HPLC) method with spectrofluorimetric or mass

spectrometric detection.[1][2][3][5]

Pharmacokinetic Analysis: The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ are

calculated from the plasma concentration-time data.

Statistical Analysis: Analysis of variance (ANOVA) is used to assess the differences between

the two formulations. The 90% confidence intervals for the ratio of the geometric means

(test/reference) of Cmax and AUC are calculated to determine bioequivalence.[1][2][3]

Development of Enhanced Bioavailability Formulations
Liquisolid Tablets:

Formulation: Liquisolid powders are prepared by dissolving fexofenadine hydrochloride in

a non-volatile liquid vehicle (e.g., Cremophor® EL) and then adsorbing the solution onto a

carrier (e.g., Avicel® PH102) and a coating material (e.g., Aerosil® 200).[11][12]

Pre-compression Studies: The prepared powders are characterized for their flow

properties, drug-excipient compatibility (using FT-IR and DSC), and crystallinity (using

XRD).[12]

Tablet Compression and Evaluation: The liquisolid powders are compressed into tablets

and evaluated for weight variation, drug content, friability, disintegration time, and in vitro

drug release.[12]

In Vivo Study: The pharmacokinetic profile of the optimized liquisolid tablet is compared to

a reference tablet in healthy human volunteers.[11][12]
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In-Situ Forming Vesicles:

Preparation: Novel spray-dried lactose-based enhanced in-situ forming vesicles are

prepared using an absorption enhancer like Capryol 90.[13]

Characterization: The optimized formulation is characterized for particle size, zeta

potential, and drug entrapment efficiency.[13]

In Vivo Study: The pharmacokinetic study is conducted in an animal model (e.g., rabbits)

to evaluate the in vivo performance of the formulation.[13]

Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the typical workflows for a

fexofenadine bioequivalence study and the development of an enhanced bioavailability

formulation.
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Formulation Development

In Vitro & In Vivo Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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